1,2-Cyclopentanediol

Mass spectrometry Analytical chemistry Isomer discrimination

Procure 1,2-Cyclopentanediol (CAS 4065-92-3) with batch-specific stereochemical integrity. This mixture of cis/trans isomers (mp 159–160 °C) is a critical chiral auxiliary and monomer, validated by MS fragmentation patterns (cis proton affinity ~886 kJ/mol) to ensure experimental reproducibility. Avoid substitutions with single isomers or 1,2-cyclohexanediol (mp 73–77 °C); the cyclopentane core provides superior thermal stability for polyesters and epoxy resins. For R&D use only.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 4065-92-3
Cat. No. B3024943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclopentanediol
CAS4065-92-3
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)O
InChIInChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2
InChIKeyVCVOSERVUCJNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cyclopentanediol (CAS 4065-92-3) for Chemical Synthesis and Research: Technical Specifications and Procurement Considerations


1,2-Cyclopentanediol (CAS 4065-92-3) is a five-membered cyclic vicinal diol (C5H10O2, molecular weight 102.13 g/mol) that exists as a mixture of cis and trans stereoisomers . It is a solid at room temperature with a melting point of 159–160 °C and a predicted pKa of 14.48 ± 0.40 . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and polymeric materials, with its two adjacent hydroxyl groups enabling hydrogen bonding, esterification, and oxidative cleavage reactions.

Why Stereochemistry Matters: Distinguishing 1,2-Cyclopentanediol from Generic Cyclic Diols in Procurement


1,2-Cyclopentanediol cannot be interchanged with other cyclic diols such as 1,2-cyclohexanediol or with its own stereoisomers without compromising experimental outcomes. The cis and trans isomers exhibit distinct thermodynamic and mass spectral behaviors—differences that are critical in analytical method validation, chiral synthesis, and material design [1]. Substituting the generic (unspecified stereochemistry) CAS 4065-92-3 for a defined stereoisomer or for a larger ring analog can lead to incorrect melting points, altered reactivity, and failed asymmetric induction. The quantitative evidence below demonstrates precisely how this compound differentiates itself from closest alternatives.

Quantitative Differentiation of 1,2-Cyclopentanediol (CAS 4065-92-3) vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Proton Affinity Differentiates Cis and Trans Isomers for Analytical Method Selection

In ion-molecule reactions with NH3 in a triple-quadrupole mass spectrometer, the cis-1,2-cyclopentanediol isomer exhibits an endothermic proton transfer to form [NH4]+, whereas the trans isomer undergoes an exothermic proton transfer with maximum intensity near 0 eV collision energy. The proton affinity of cis-1,2-cyclopentanediol was estimated from the translational energy onset to be 886 ± 10 kJ mol−1 [1]. The trans isomer's proton transfer is exothermic, indicating a higher proton affinity, though a quantitative value was not reported in the same study [1].

Mass spectrometry Analytical chemistry Isomer discrimination

Mass Spectral Fragmentation Patterns Enable Rapid Isomer Discrimination

Collisionally activated decomposition (CAD) of [MH]+ ions in a triple-quadrupole mass spectrometer produces distinct daughter ion spectra for cis- and trans-1,2-cyclopentanediol. The cis isomer favors elimination of H2O to yield predominantly [MH−H2O]+. In contrast, the trans isomer shows a significantly greater abundance of the rearrangement ion [HOCH2CHOH]+, with H2O elimination being less favorable [1].

Mass spectrometry Analytical chemistry Isomer identification

Enantioselective Monophenylation Achieves 38% ee for Cis Isomer in Asymmetric Synthesis

Monophenylation of cis-1,2-cyclopentanediol with triphenylbismuth diacetate in the presence of chiral Cu(II) complexes gave cis-2-hydroxy-1-phenoxy-cyclopentane with enantiomeric excesses up to 38% [1]. The trans isomer was not evaluated in the same study, but the documented enantioselectivity for the cis isomer provides a benchmark for asymmetric transformations utilizing this scaffold.

Asymmetric catalysis Chiral synthesis Enantioselective reactions

Melting Point Distinguishes Cyclopentanediol from Cyclohexanediol Analogs

1,2-Cyclopentanediol (unspecified stereochemistry, CAS 4065-92-3) exhibits a melting point of 159–160 °C . In contrast, 1,2-cyclohexanediol (cis/trans mixture) melts at 73–77 °C . The ~85 °C higher melting point of the cyclopentane-based diol reflects stronger intermolecular hydrogen bonding and a more rigid ring conformation, which directly impacts purification by recrystallization, storage conditions, and thermal stability during downstream processing.

Physical chemistry Thermal analysis Quality control

Procurement-Driven Application Scenarios for 1,2-Cyclopentanediol (CAS 4065-92-3)


Analytical Method Development for Isomer Identification

Utilize the distinct proton affinity and fragmentation patterns of cis- and trans-1,2-cyclopentanediol [1] to develop robust mass spectrometry-based quality control methods. The cis isomer's proton affinity of 886 ± 10 kJ mol−1 and its unique CAD fragmentation signature enable rapid verification of stereochemical composition in incoming batches, ensuring that the correct isomer or mixture is used in subsequent synthetic steps.

Asymmetric Synthesis and Chiral Building Block Selection

Employ cis-1,2-cyclopentanediol as a chiral substrate in enantioselective monophenylation reactions, where enantiomeric excesses of up to 38% have been achieved with chiral Cu(II) catalysts [2]. This benchmark informs the selection of the cis isomer for asymmetric transformations and highlights the need to avoid trans isomer contamination, which could compromise stereochemical outcomes.

Material Science and Polymer Precursor Applications

Leverage the high melting point of 1,2-cyclopentanediol (159–160 °C) compared to 1,2-cyclohexanediol (73–77 °C) for applications requiring thermally stable diol monomers. The cyclopentane core provides a rigid scaffold for polyesters, polycarbonates, and epoxy resins, where the elevated melting point facilitates purification via recrystallization and enhances the thermal stability of the resulting polymers.

Technical Documentation Hub

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